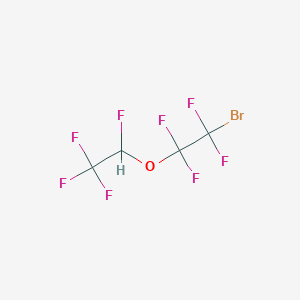

1-Bromo-1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane, commonly referred to as 1-BTFE, is a halogenated hydrocarbon that has a wide range of applications in scientific research and laboratory experiments. 1-BTFE is a colorless liquid with a low boiling point and a low vapor pressure, making it an ideal choice for a variety of uses. This compound is often used as a solvent, as a reagent, and as an intermediate in chemical synthesis. It also has a wide range of applications in the pharmaceutical, biotechnology, and agricultural industries.

Aplicaciones Científicas De Investigación

I have conducted a search for the scientific research applications of “2-Bromotetrafluoroethyl 1,2,2,2-tetrafluoroethyl ether,” also known as “MFCD09864692” or “1-Bromo-1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane.” However, the information available is limited and does not provide a comprehensive list of six to eight unique applications. Below are some potential applications based on the information found:

Electrolyte Co-solvent for Lithium-Sulfur Batteries

This compound has been mentioned in the context of lithium-sulfur batteries as a support solvent in solvate ionic liquid electrolytes. It may contribute to improved performance and stability of these batteries .

Interface Stabilization in High-Voltage Lithium Batteries

A related fluoroether compound has been used to enhance the cycling performance of high-voltage lithium batteries by stabilizing the interface .

Mecanismo De Acción

Target of Action

It is known to be used as a co-solvent and additive for various battery systems .

Mode of Action

The compound interacts with its targets by forming a highly fluorinated interphase . This interphase inhibits oxidation and transition metal dissolution , which are crucial for the stable cycling of battery systems .

Biochemical Pathways

It is known to play a role in the electrochemical processes within battery systems .

Pharmacokinetics

Its low viscosity, low freezing point, low dielectric constant, and high electrochemical stability make it an ideal candidate for use in lithium-ion batteries, lithium-sulfur batteries, and other battery systems .

Result of Action

The molecular and cellular effects of the compound’s action are primarily observed in its ability to suppress dendrites without raising the interfacial impedance in lithium-metal batteries . This results in improved stability and performance of the battery systems .

Propiedades

IUPAC Name |

1-bromo-1,1,2,2-tetrafluoro-2-(1,2,2,2-tetrafluoroethoxy)ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrF8O/c5-3(10,11)4(12,13)14-1(6)2(7,8)9/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYYZHFOOPHVJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrF8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

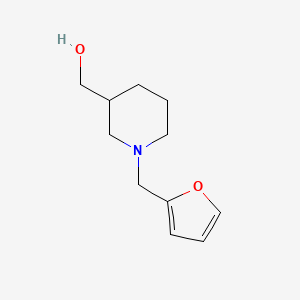

![N-[2-(4-fluorophenyl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B1371550.png)

![{1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1371553.png)